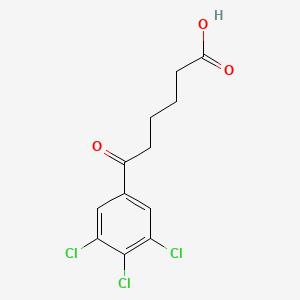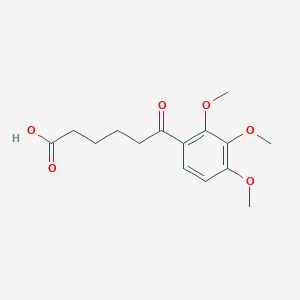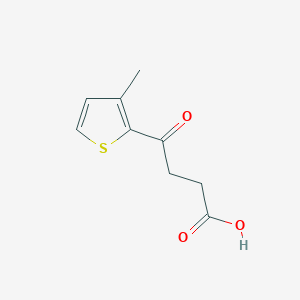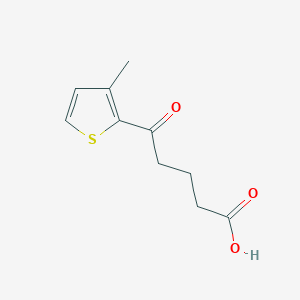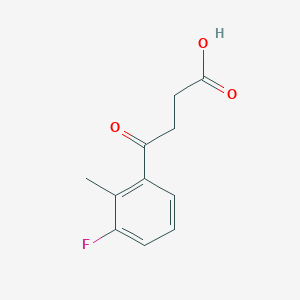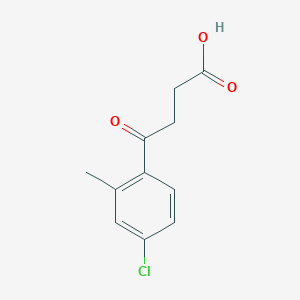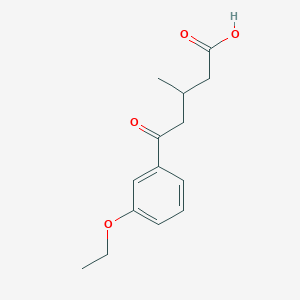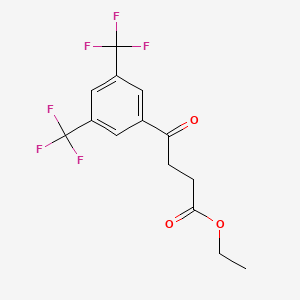
Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate is a chemical compound with the CAS Number: 898792-94-4. It has a molecular weight of 356.26 and its IUPAC name is ethyl 5-[3,5-bis (trifluoromethyl)phenyl]-5-oxopentanoate .
Physical and Chemical Properties Analysis
Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate has a molecular weight of 356.26 . More detailed physical and chemical properties are not available from the current information.Scientific Research Applications
Biosynthesis in Film Sherries
Ethyl 4-oxobutyrate-2-14 C contributes to the formation of various compounds in sherry, including gamma-butyrolactone and 4-hydroxy-5-ketohexanoic acid gamma-lactone. These compounds are important in the flavor and aroma profiles of sherries (Fagan, Kepner, & Webb, 1981).
Antimicrobial Evaluation
Ethyl 2-arylhydrazono-3-oxobutyrates, a class of compounds including ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate, have been evaluated for their antimicrobial properties. They showed significant activity against various bacterial strains, contributing to the development of new antimicrobial agents (Kucukguzel et al., 1999).
Anti-HIV-1 Activity
Research on the synthesis of ethyl 2-alkyl-4-aryl-3-oxobutyrates, including this compound, has shown promising results in the development of potent anti-HIV-1 agents. These compounds exhibit significant activity against HIV-1, indicating their potential in antiretroviral therapy (Danel et al., 1996).
Enantioselective Hydrogenation
This compound is involved in enantioselective hydrogenation processes. These processes are crucial in producing optically active compounds, which are important in pharmaceutical synthesis and fine chemical production (Starodubtseva et al., 2004).
Enzyme-Catalyzed Asymmetric Synthesis
This compound is also used in enzyme-catalyzed asymmetric syntheses. The use of microbial cells for the enantioselective reduction of ethyl 4-phenyl-4-oxobutyrate, closely related to this compound, demonstrates its application in producing optically active pharmaceutical intermediates (Xia et al., 2013).
Properties
IUPAC Name |
ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6O3/c1-2-23-12(22)4-3-11(21)8-5-9(13(15,16)17)7-10(6-8)14(18,19)20/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTDVDJDNQPXFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645522 |
Source


|
| Record name | Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-91-1 |
Source


|
| Record name | Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

